4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one
Description
Structure
3D Structure
Properties
CAS No. |
88329-68-4 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
4-ethoxy-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C11H16O3/c1-2-13-9-8-10(12)14-11(9)6-4-3-5-7-11/h8H,2-7H2,1H3 |
InChI Key |
BFKCKDPHENDYBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)OC12CCCCC2 |
Origin of Product |
United States |
Chemical Reactivity and Transformational Chemistry of 4 Ethoxy 1 Oxaspiro 4.5 Dec 3 En 2 One
Electrophilic and Nucleophilic Reactions of the Spirolactone Ring System
The spirolactone core of 4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one is characterized by the presence of a lactone (cyclic ester) and a spiroketal moiety. The reactivity of this system is dictated by the interplay of these functional groups. The carbonyl group of the lactone is susceptible to nucleophilic attack, a fundamental reaction in ester chemistry. This can lead to the opening of the lactone ring.
Under basic conditions, hydrolysis of the lactone can occur, yielding a corresponding hydroxy-carboxylic acid. The reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. Similarly, other nucleophiles such as alkoxides or amines can react to form new esters or amides, respectively, through a ring-opening mechanism.
The spiroketal linkage is generally stable under neutral and basic conditions but can be susceptible to cleavage under acidic conditions. This involves protonation of one of the ether oxygens, followed by nucleophilic attack, which can lead to the opening of one of the rings of the spiroketal system. The stability of the spiroketal is a key feature, and its selective cleavage would require carefully controlled reaction conditions.
Reactions Involving the Carbon-Carbon Double Bond
The carbon-carbon double bond in the en-2-one ring is electron-rich due to the electron-donating effect of the adjacent ethoxy group, making it susceptible to attack by various electrophiles. This enol ether functionality is a key driver of the molecule's reactivity.
Electrophilic additions, such as halogenation (with Br₂, Cl₂, or I₂), would be expected to proceed readily. The reaction would likely involve the formation of a halonium ion intermediate, followed by nucleophilic attack to yield a di-halogenated or halo-alkoxy derivative. Due to the influence of the adjacent oxygen, these reactions can often proceed with high regioselectivity.
Furthermore, the electron-rich double bond can participate in cycloaddition reactions. For instance, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable dienophile could be envisioned, where the enol ether acts as the diene component. The feasibility and stereochemical outcome of such reactions would depend on the specific dienophile and reaction conditions.
Transformations at the Ethoxy Group and Other Substituent Modifications
The ethoxy group, being an ether linkage, can be cleaved under harsh acidic conditions, typically using strong acids like HBr or HI. This would result in the formation of the corresponding 4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one, a tetronic acid derivative, and an ethyl halide. This transformation converts the enol ether into a more acidic enol.
Transetherification is another potential transformation, where treatment with a different alcohol in the presence of an acid catalyst could lead to the exchange of the ethoxy group for a different alkoxy group.
Oxidative Transformations of the Oxaspiro[4.5]dec-3-en-2-one Scaffold
The enol ether double bond is a prime target for oxidative cleavage. Ozonolysis (O₃), followed by a reductive or oxidative workup, would be expected to cleave the double bond, leading to the formation of a keto-ester derivative.
Epoxidation of the double bond using peroxy acids like m-CPBA would likely form an epoxide. This epoxide would be a versatile intermediate for further transformations, such as ring-opening with various nucleophiles to introduce new functional groups. The diastereoselectivity of the epoxidation would be influenced by the stereochemistry of the spirocyclic system.
Reductive Transformations of the Oxaspiro[4.5]dec-3-en-2-one Scaffold
The α,β-unsaturated lactone system can undergo various reductive transformations. Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd/C) would be expected to reduce the carbon-carbon double bond to afford the corresponding saturated spirolactone.
The carbonyl group of the lactone can also be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the carbonyl group and potentially open the lactone ring to form a diol. More selective reducing agents could potentially be used to achieve the reduction of the carbonyl group while preserving the lactone ring, leading to a hemiacetal.
Conjugate reduction (1,4-reduction) of the enone system can also be achieved using specific reagents, which would selectively reduce the double bond while leaving the carbonyl group intact.
Structural Elucidation and Conformational Analysis of 4 Ethoxy 1 Oxaspiro 4.5 Dec 3 En 2 One and Its Derivatives
X-ray Crystallography for Solid-State Structure Determination
Crystal System, Space Group, and Unit Cell Parameters
Should research on 4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one become publicly available in the future, this article can be generated.
Molecular Conformation Analysis (e.g., Quasi-Chair, Envelope, Whorl Conformations)
The dihydrofuranone ring, being a five-membered ring with one degree of unsaturation, is not planar. It typically adopts either an envelope (or 'twist') conformation, where four atoms are coplanar and the fifth is out of the plane, or a half-chair conformation. In studies of related dihydrofuryl compounds, such as dihydrofurylsilanes and dihydrofurylgermanes, the dihydrofuran rings were found to exhibit shallow envelope conformations. nih.gov This suggests that the dihydrofuranone ring in the title compound likely adopts a similar puckered conformation to relieve ring strain. The exact nature of this puckering (which atom is out of the plane in the envelope) can be influenced by the substituents on the ring.
The relative orientation of these two rings is fixed by the spiro linkage. The specific conformation adopted by the molecule will be the one that minimizes steric interactions between the ethoxy group, the carbonyl group, and the atoms of the cyclohexane (B81311) ring.
| Ring System | Predicted Conformation | Basis for Prediction |
| Cyclohexane | Chair / Quasi-Chair | Analysis of the crystal structure of 4-Butoxy-3-(2,4-dichloro-phenyl)-1-oxaspiro-[4.5]dec-3-en-2-one. nih.gov |
| Dihydrofuranone | Envelope / Twist | Analysis of related dihydrofuryl compounds. nih.gov |
Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding)
The way molecules of this compound arrange themselves in a crystal lattice is dictated by a variety of non-covalent intermolecular interactions. These interactions are crucial for the stability of the crystal structure.
Given the chemical structure of the molecule, several types of intermolecular interactions can be anticipated. The presence of a carbonyl group (C=O) and an ethoxy group (-OCH2CH3) makes the molecule a hydrogen bond acceptor. While there are no strong hydrogen bond donors (like O-H or N-H) in the molecule itself, weak C-H···O hydrogen bonds are expected to play a significant role in the crystal packing. In these interactions, the oxygen atoms of the carbonyl and ethoxy groups can interact with hydrogen atoms attached to carbon atoms of neighboring molecules. This type of bonding is a common feature in the crystal structures of many organic molecules, including related chalcones and pyranone derivatives. nih.govresearchgate.net
Furthermore, if derivatives of this compound contain aromatic rings, π-π stacking interactions could also contribute to the crystal packing. nih.gov In such cases, the planar aromatic rings of adjacent molecules would align, leading to attractive electrostatic interactions.
The interplay of these various intermolecular forces—C-H···O hydrogen bonds and van der Waals interactions—will ultimately determine the final three-dimensional arrangement of the molecules in the crystal, influencing physical properties such as melting point and solubility.
| Interaction Type | Potential Participating Groups | Significance |
| C-H···O Hydrogen Bonding | Carbonyl oxygen, Ethoxy oxygen (acceptors); C-H bonds from cyclohexane and ethoxy groups (donors) | Key directional force influencing molecular packing. nih.govresearchgate.net |
| Van der Waals Forces | Cyclohexane ring, Ethyl group | Non-directional forces contributing to overall crystal stability. |
| π-π Stacking | Aromatic rings (in derivatives) | Directional interaction contributing to packing in aromatic derivatives. nih.gov |
Computational and Theoretical Investigations of the Oxaspiro 4.5 Dec 3 En 2 One System
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and predicting the reactivity of complex organic molecules. For the 4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one system, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be instrumental in determining the optimized molecular geometry.
These calculations would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, the spirocyclic junction, where the lactone and cyclohexane (B81311) rings meet, would exhibit specific bond angles deviating from ideal tetrahedral or trigonal planar geometries due to ring strain. The planarity of the enone system within the lactone ring and the conformation of the cyclohexane ring (likely a chair or boat conformation) would also be precisely determined.
In a study on a novel, more complex spiro compound, DFT calculations were successfully used to optimize the molecular structure, showing excellent agreement with experimental X-ray crystallography data. mdpi.com This demonstrates the reliability of DFT in predicting the geometric features of such intricate systems. The calculated equilibrium geometry is fundamental for understanding the molecule's steric and electronic properties, which in turn govern its reactivity. For example, the accessibility of the carbonyl group and the double bond to incoming reagents would be directly influenced by the computed structure.
Prediction and Analysis of Electronic Properties (HOMO-LUMO) Gap
The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its chemical reactivity and kinetic stability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich enol-ether moiety (C=C-O-Et), while the LUMO is likely centered on the electron-deficient α,β-unsaturated lactone system (C=C-C=O). The presence of the electron-donating ethoxy group would raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to the unsubstituted 1-oxaspiro[4.5]dec-3-en-2-one.
Computational studies on various organic molecules have established a strong correlation between the HOMO-LUMO gap and chemical behavior. For instance, a smaller gap facilitates electronic transitions and increases the molecule's polarizability, making it more susceptible to nucleophilic or electrophilic attack. The precise energies of the HOMO and LUMO can be calculated using DFT, providing quantitative insights into the molecule's electronic nature.
Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound (based on analogous systems)
| Molecular Orbital | Expected Primary Localization | Influence of Ethoxy Group | Implication for Reactivity |
| HOMO | Enol-ether system (C=C-O-Et) | Raises energy level | Susceptibility to electrophilic attack |
| LUMO | α,β-Unsaturated lactone (C=C-C=O) | Lowers energy level | Susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Reduced compared to unsubstituted analog | N/A | Increased overall reactivity |
Simulation of Spectroscopic Data (IR, Raman, UV-Vis)
Computational methods can simulate various spectroscopic data, which can be invaluable for the characterization and identification of a compound, especially when experimental data is scarce.
Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its IR and Raman spectra. For this compound, characteristic vibrational modes would include the C=O stretching of the lactone (typically around 1750-1770 cm⁻¹), the C=C stretching of the enone system (around 1650-1680 cm⁻¹), and various C-O and C-H stretching and bending vibrations. A computational study on loganic acid, a complex natural product, demonstrated the successful use of DFT to simulate and assign its IR and Raman spectra, showing good agreement with experimental data. mdpi.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. For this compound, the primary electronic transition would likely be a π → π* transition within the conjugated enone system. The ethoxy group, acting as an auxochrome, would be expected to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted parent compound. Computational studies on coumarin (B35378) derivatives have shown that TD-DFT can accurately predict their UV-visible absorption wavelengths. nih.gov
Table 2: Predicted Spectroscopic Data for this compound (based on analogous systems)
| Spectroscopic Technique | Predicted Key Feature | Approximate Wavenumber/Wavelength |
| IR Spectroscopy | C=O stretch (lactone) | 1750-1770 cm⁻¹ |
| C=C stretch (enone) | 1650-1680 cm⁻¹ | |
| C-O-C stretch (ether) | 1050-1150 cm⁻¹ | |
| Raman Spectroscopy | C=C stretch (enone) | Strong intensity |
| UV-Vis Spectroscopy | π → π* transition | ~220-250 nm |
Reaction Mechanism Elucidation through Computational Studies
Computational chemistry provides a powerful lens through which to investigate reaction mechanisms at a molecular level. For this compound, several reaction types could be explored computationally.
For example, the susceptibility of the α,β-unsaturated system to Michael addition could be modeled. DFT calculations can map the potential energy surface of the reaction, identifying transition states and intermediates, and thereby determining the activation energy and thermodynamics of the process. A computational study on the synthesis of pyrrolidinedione derivatives successfully elucidated the multi-step reaction mechanism, including a Michael addition, by calculating the energies of intermediates and transition states. rsc.org
Furthermore, the influence of the ethoxy group on reaction pathways can be investigated. For instance, in reactions involving the cleavage of the C-O bond of the ethoxy group, computational studies on the decomposition of substituted alkoxy radicals could provide valuable insights into the stability of potential radical intermediates and the energy barriers for different decomposition pathways. nih.govrsc.org
Advanced Electronic Structure Analysis
Beyond HOMO-LUMO analysis, a deeper understanding of the electronic structure of this compound can be achieved through more advanced computational techniques.
Mulliken Population Analysis and Natural Bond Orbital (NBO) Analysis: These methods provide a way to assign partial charges to each atom in the molecule. This information is crucial for understanding the molecule's polarity and identifying electrophilic and nucleophilic sites. For the target molecule, the carbonyl carbon would be expected to have a significant positive charge, while the oxygen atoms would carry negative charges. NBO analysis can also reveal details about orbital interactions, such as the delocalization of electron density from the oxygen lone pairs of the ethoxy group into the π-system of the enone. q-chem.com
Hirshfeld Surface Analysis: This technique provides a visual representation of the intermolecular interactions in a crystal lattice. By mapping properties like d_norm (a normalized contact distance) onto the surface, it is possible to identify and quantify hydrogen bonds, van der Waals forces, and other close contacts that dictate the crystal packing.
Molecular Electrostatic Potential (MEP): An MEP map provides a color-coded representation of the electrostatic potential on the surface of the molecule. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen and a region of positive potential near the carbonyl carbon.
Non-Linear Optics (NLO): Computational methods can predict the NLO properties of a molecule, such as its polarizability and hyperpolarizability. Molecules with significant NLO properties have potential applications in materials science and optoelectronics. The extended π-system of the enone, coupled with the electron-donating ethoxy group, might impart some NLO character to the molecule.
Table 3: Summary of Advanced Electronic Structure Analysis Techniques and Expected Insights for this compound
| Analysis Technique | Information Provided | Expected Findings for the Target Molecule |
| Mulliken/NBO Analysis | Atomic charges, orbital interactions | Positive charge on carbonyl carbon; negative charges on oxygen atoms; delocalization from ethoxy group. |
| Hirshfeld Surfaces | Intermolecular interactions | Visualization of potential hydrogen bonding and van der Waals contacts. |
| MEP | Electrostatic potential map | Negative potential near carbonyl oxygen; positive potential near carbonyl carbon. |
| NLO | Non-linear optical properties | Potential for second- or third-order NLO response due to conjugated system. |
Applications in Advanced Organic Synthesis and Materials Science
4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one as a Key Synthetic Intermediate
As a synthetic intermediate, this compound offers multiple reaction sites for chemists to exploit, enabling the synthesis of a diverse array of more complex molecules.
The rigid spirocyclic core of this compound is a valuable starting point for the synthesis of complex polycyclic and other spirocyclic systems. The inherent three-dimensionality of spiro compounds is a desirable feature in medicinal chemistry and materials science. The enol ether functionality can serve as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, it can potentially participate in cycloaddition reactions, such as [4+2] or [2+2] cycloadditions, with suitable dienophiles or ketenes, respectively. Such reactions would lead to the formation of new fused or bridged ring systems, thereby increasing the molecular complexity.
Furthermore, the lactone ring can be opened under basic or acidic conditions to reveal a carboxylic acid and a hydroxyl group, which can then be used to construct new rings. This strategy allows for the transformation of the initial spirocyclic scaffold into different polycyclic architectures. While specific examples for the ethoxy derivative are not extensively documented, the general reactivity of similar spirocyclic lactones supports its potential as a versatile building block. researchgate.net
Table 1: Potential Reactions for Framework Construction
| Reaction Type | Potential Reagent | Resulting Framework |
| Diels-Alder [4+2] | Maleimide | Fused Polycyclic System |
| [2+2] Cycloaddition | Dichloroketene | Bridged Spirocyclic System |
| Ring-Opening/Cyclization | Hydrazine | Polycyclic Heterocycle |
The reactivity of this compound makes it a plausible precursor for a variety of heterocyclic compounds. A notable potential application is in the synthesis of spiro barbituric acid derivatives. Barbituric acid and its derivatives are a well-known class of compounds with a wide range of biological activities. The synthesis of spirocyclic barbiturates is of particular interest as the spiro motif can enhance pharmacological properties. researchgate.net
A hypothetical synthetic route to a spiro barbituric acid derivative could involve the reaction of this compound with urea (B33335) or a urea equivalent in the presence of a suitable catalyst. This condensation reaction, likely proceeding through the formation of an intermediate that reacts with the carbonyl group of the lactone, would lead to the formation of a new heterocyclic ring fused at the spiro center. While direct synthesis from the ethoxy lactone is speculative, the general synthesis of spiro barbiturates from cyclic ketones provides a basis for this potential application. researchgate.net
Strategies for Derivatization Towards Chemically Diverse Libraries
The generation of chemically diverse libraries from a common scaffold is a cornerstone of modern drug discovery. This compound is an excellent candidate for such derivatization strategies. The enol ether can be hydrolyzed to the corresponding β-keto lactone, which can then be subjected to a wide range of reactions at the α-position, such as alkylations, acylations, and condensations.
The ethoxy group itself can be exchanged for other alkoxy or aryloxy groups, or even for nitrogen or sulfur nucleophiles, to introduce further diversity. Moreover, the double bond of the enol ether can be functionalized through reactions like epoxidation, dihydroxylation, or hydrogenation, leading to a variety of new stereoisomers and functionalized spirocycles. These derivatization strategies could rapidly generate a library of novel compounds for biological screening.
Table 2: Potential Derivatization Reactions
| Reaction Site | Reaction | Reagents |
| Enol Ether | Hydrolysis | Aqueous Acid |
| Enol Ether | Epoxidation | m-CPBA |
| Enol Ether | Dihydroxylation | OsO₄, NMO |
| Lactone | Aminolysis | Primary Amine |
Potential in Material Science Applications
Spirocyclic compounds are of growing interest in materials science due to their rigid and well-defined three-dimensional structures. researchgate.net These characteristics can lead to materials with unique properties, such as high thermal stability, specific optical properties, or the ability to form ordered solid-state structures. While the material science applications of this compound have not been specifically explored, its spirocyclic nature makes it a candidate for investigation.
For example, polymers incorporating this spirocyclic unit could exhibit enhanced rigidity and thermal stability. The compound could also be explored as a component in the design of organic light-emitting diodes (OLEDs) or other organic electronic materials, where the rigid spiro core could help to prevent aggregation-induced quenching of fluorescence. Further research is required to explore these potential applications.
Q & A
Q. How can this compound serve as a building block for complex heterocycles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
